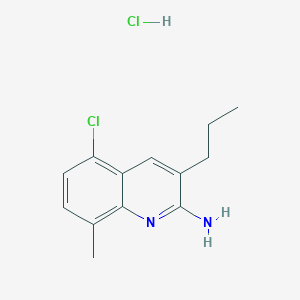

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride

CAS No.: 1170917-31-3

Cat. No.: VC18382682

Molecular Formula: C13H16Cl2N2

Molecular Weight: 271.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170917-31-3 |

|---|---|

| Molecular Formula | C13H16Cl2N2 |

| Molecular Weight | 271.18 g/mol |

| IUPAC Name | 5-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H15ClN2.ClH/c1-3-4-9-7-10-11(14)6-5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H |

| Standard InChI Key | SGELCUCZGZPPTG-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-chloro-8-methyl-3-propylquinolin-2-amine hydrochloride, reflects its substitution pattern on the quinoline backbone (Figure 1). Key structural features include:

-

Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

-

Substituents:

-

Amino group (-NH): At position 2, contributing to hydrogen bonding and solubility.

-

Chlorine atom (-Cl): At position 5, enhancing electron-withdrawing effects.

-

Methyl group (-CH): At position 8, providing steric bulk.

-

Propyl chain (-CHCHCH): At position 3, influencing lipophilicity.

-

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 271.18 g/mol | |

| SMILES Notation | CCCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl | |

| InChI Key | SGELCUCZGZPPTG-UHFFFAOYSA-N | |

| Solubility | Enhanced in polar solvents due to HCl salt |

The hydrochloride salt form improves aqueous solubility, critical for in vitro biological assays. The chloro and methyl groups contribute to steric and electronic effects, potentially modulating interactions with biological targets .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 2-amino-5-chloro-8-methyl-3-propylquinoline hydrochloride involves sequential functionalization of the quinoline core. Key steps include:

-

Chlorination: Introduction of chlorine at position 5 using reagents like phosphorus oxychloride (POCl) or chloral hydrate .

-

Amination: Nucleophilic substitution at position 2 with ammonia or hydroxylamine derivatives under acidic conditions.

-

Alkylation: Addition of the propyl chain at position 3 via Friedel-Crafts alkylation or Grignard reactions.

A representative protocol from recent patents involves:

-

Step 1: Mixing 4-chloro-2-nitrophenol and 4-chloro-2-aminophenol in hydrochloric acid at 90°C .

-

Step 2: Dropwise addition of methacrylaldehyde and glacial acetic acid over 5 hours, followed by reflux .

-

Step 3: Crystallization, filtration, and purification via activated carbon decolorization and pH adjustment .

Table 2: Optimized Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 90°C | |

| Reaction Time | 5–7 hours | |

| Catalysts | Hydrochloric acid (25–30%) | |

| Yield | 95–105% (after purification) |

This method achieves high purity (HPLC: 97–98%) by avoiding mixed solvents and leveraging cost-effective reagents .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for synthesizing antimalarial and anticancer agents. For example:

-

Chlorantraniliprole: A diamide insecticide derived from similar chlorinated quinolines .

-

Anticancer Agents: Quinoline-based inhibitors of kinases and heat shock proteins.

Table 3: Comparative Bioactivity of Quinoline Derivatives

| Compound | Target Activity | IC (nM) | Source |

|---|---|---|---|

| 2-Amino-5-chloro-8-methyl-3-propylquinoline | Antibacterial (predicted) | N/A | |

| Chloroquine | Antimalarial | 20–50 | |

| Ciprofloxacin | DNA gyrase inhibition | 0.1–1.0 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume